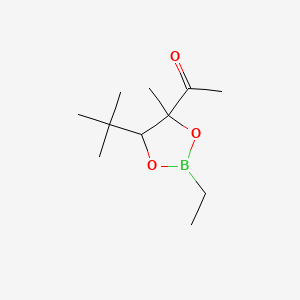
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and one carbon atom. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone typically involves the reaction of a boronic acid with an alcohol under dehydrating conditions to form the boronic ester. One common method involves the use of pinacol as the alcohol component. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to remove water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester may yield boronic acids, while reduction may produce boranes.
科学研究应用
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Biology: Boronic esters are used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Boronic esters are used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone involves the interaction of the boron atom with various molecular targets. Boron atoms can form reversible covalent bonds with diols and other nucleophiles, making boronic esters useful in the design of enzyme inhibitors and other biologically active compounds. The specific pathways and molecular targets depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Pinacolborane: A borane compound used in hydroboration reactions.
Boronic Acid Pinacol Ester: A similar boronic ester used in various chemical reactions.
Uniqueness
1-(5-tert-Butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone is unique due to its specific structure, which includes a tert-butyl group, an ethyl group, and a methyl group attached to the boron-containing dioxaborolane ring. This unique structure imparts specific reactivity and properties that make it valuable in certain applications, such as the formation of carbon-carbon bonds in organic synthesis.
属性
CAS 编号 |
74646-07-4 |
|---|---|
分子式 |
C11H21BO3 |
分子量 |
212.10 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2-ethyl-4-methyl-1,3,2-dioxaborolan-4-yl)ethanone |
InChI |
InChI=1S/C11H21BO3/c1-7-12-14-9(10(3,4)5)11(6,15-12)8(2)13/h9H,7H2,1-6H3 |
InChI 键 |
YMHZUEBGEFQYSG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C(=O)C)C(C)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


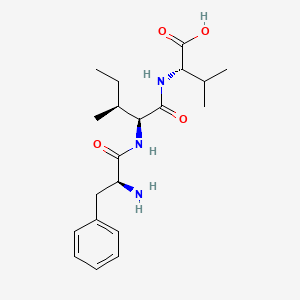
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
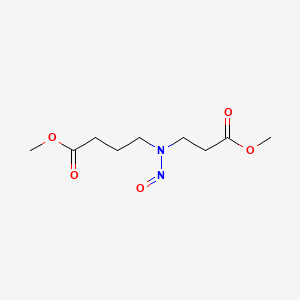
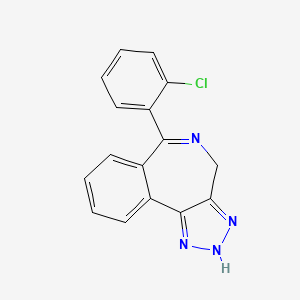
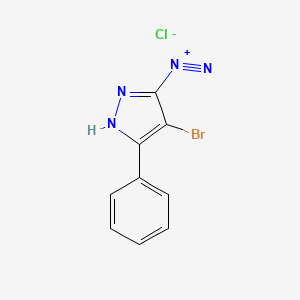
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
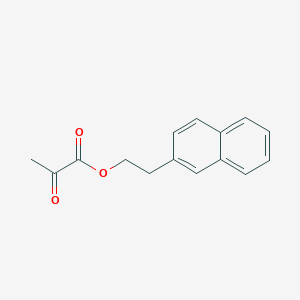


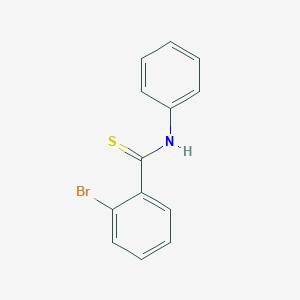
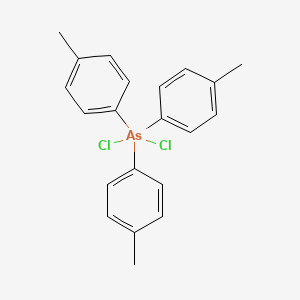
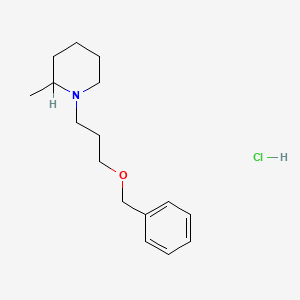
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
